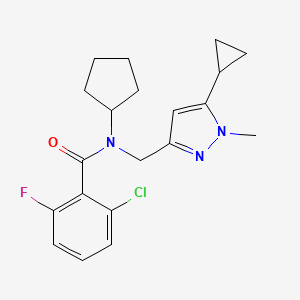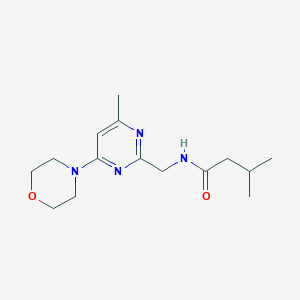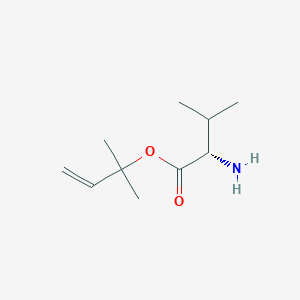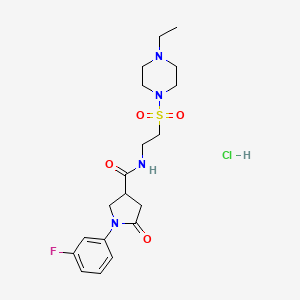![molecular formula C18H17Cl2F3N4O B2672796 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorophenyl)piperazine-1-carboxamide CAS No. 2058812-89-6](/img/structure/B2672796.png)
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorophenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The IUPAC name for this compound is phenyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazinecarboxylate . It has a molecular weight of 345.71 .
Synthesis Analysis
The synthesis of TFMP derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis of similar compounds often involves the use of a chiral auxiliary . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H11ClF3N3O2 . The InChI code for this compound is 1S/C14H11ClF3N3O2/c1-21(20-13(22)23-10-5-3-2-4-6-10)12-11(15)7-9(8-19-12)14(16,17)18/h2-8H,1H3,(H,20,22) .Physical and Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the sources.Applications De Recherche Scientifique
Interaction with Biological Targets
Research on compounds structurally similar to N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorophenyl)piperazine-1-carboxamide has shown significant interactions with biological targets, such as cannabinoid receptors and glycine transporters. For example, studies on the molecular interaction of related antagonists with the CB1 cannabinoid receptor provide insights into the conformational dynamics and binding affinities of these compounds, contributing to the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002). Additionally, derivatives have been identified as potent and orally available glycine transporter 1 (GlyT1) inhibitors, showcasing the therapeutic potential of these compounds in central nervous system disorders (Yamamoto et al., 2016).
Synthesis and Evaluation
The development of scalable and efficient synthesis methods for compounds like this compound is crucial for their study and application. Research efforts have been directed towards establishing facile synthetic processes for related compounds, enabling the production of novel Rho kinase inhibitors and other therapeutic agents with high purity and yield (Wei et al., 2016).
Potential Therapeutic Applications
Compounds with structures similar to this compound have been evaluated for various therapeutic applications, including as antipsychotic agents, CGRP receptor inhibitors, and potential treatments for central nervous system disorders. These studies underscore the importance of such compounds in drug discovery and development, highlighting their potential efficacy and selectivity towards specific biological targets (Norman et al., 1996).
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2F3N4O/c19-13-1-3-14(4-2-13)26-5-7-27(8-6-26)17(28)25-11-16-15(20)9-12(10-24-16)18(21,22)23/h1-4,9-10H,5-8,11H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAYPZOXXVBRLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Chloropropanoyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B2672714.png)
![4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzoic acid](/img/structure/B2672718.png)



![Methyl N-[[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]methyl]carbamate](/img/structure/B2672724.png)

![trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride](/img/no-structure.png)


![N1-butyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2672733.png)
![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2672734.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2672736.png)
